2-Methoxy-1,4-naphthoquinone
Overview
Description
Mechanism of Action
Target of Action
2-Methoxy-1,4-naphthoquinone (MNQ) has been found to target several key proteins and enzymes in different organisms. In bacteria, MNQ targets the Tet (X3)/Tet (X4) proteins, which are associated with tigecycline resistance . In cancer cells, MNQ has been found to suppress the expression of PKC βI, δ, and ζ .
Mode of Action
MNQ operates synergistically with tetracyclines by inhibiting the enzymatic activity of Tet (X3)/Tet (X4) proteins through interaction with their active residues . This interaction leads to a significant dissipation of the proton motive force, causing a cascade of membrane structural damage and metabolic homeostasis imbalance .
Biochemical Pathways
MNQ affects several biochemical pathways. It disrupts the metabolic processes, especially in energy metabolism and stimulus response, which are both critical for the growth of the fungus . The affected pathways include glyoxylate and dicarboxylate metabolism, glycine, serine, and threonine metabolism, and pyruvate metabolism that links to the TCA cycle .
Pharmacokinetics
It’s known that mnq exhibits potent potentiation with tetracyclines , suggesting that it may have good bioavailability and can effectively reach its targets in the body.
Result of Action
MNQ has shown significant anti-fungal and anti-bacterial effects. It has been found to inhibit the growth of Fusarium proliferatum and Penicillium italicum , and to potentiate the action of tetracyclines against drug-resistant bacteria . In cancer cells, MNQ induces apoptosis .
Action Environment
The action of MNQ can be influenced by environmental factors. For instance, the anti-fungal activity of MNQ against Fusarium proliferatum was observed at a minimal inhibitory dose of 8.0 mg L−1
Biochemical Analysis
Biochemical Properties
2-Methoxy-1,4-naphthoquinone plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. One of the key interactions is with the Tet (X3) and Tet (X4) proteins, where this compound inhibits their enzymatic activity by interacting with their active residues . This inhibition leads to a reduction in the resistance of bacteria to tetracyclines, making it a potential adjuvant in antibiotic therapy. Additionally, this compound has been shown to dissipate the proton motive force, causing membrane structural damage and metabolic homeostasis imbalance . These interactions highlight the compound’s ability to modulate enzymatic activities and disrupt cellular processes.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to stimulate the proliferation of olfactory ensheathing cells while maintaining their phenotype . Furthermore, it enhances the phagocytic activity of these cells and modulates the cell cycle . The compound also influences cell signaling pathways, particularly by targeting the transcription factor Nrf2, which plays a role in cellular defense mechanisms . These effects demonstrate the compound’s potential in modulating cell function and influencing cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to the active residues of Tet (X3) and Tet (X4) proteins, inhibiting their enzymatic activity . This inhibition disrupts the bacterial resistance to tetracyclines, enhancing the efficacy of these antibiotics. Additionally, this compound dissipates the proton motive force, leading to membrane structural damage and metabolic imbalance . The compound also modulates gene expression by targeting the transcription factor Nrf2, which regulates antioxidant response elements . These molecular interactions underline the compound’s multifaceted mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and retains its biological activity over extended periods . Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to this compound has been shown to cause sustained inhibition of bacterial resistance mechanisms and prolonged disruption of cellular homeostasis . These temporal effects highlight the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance the efficacy of tetracyclines by inhibiting bacterial resistance . At higher doses, this compound can exhibit toxic effects, including membrane damage and metabolic imbalance . These dosage-dependent effects underscore the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, including glyoxylate and dicarboxylate metabolism, glycine, serine, and threonine metabolism, and pyruvate metabolism . The compound interacts with various enzymes and cofactors within these pathways, influencing metabolic flux and metabolite levels . These interactions highlight the compound’s role in modulating metabolic processes and its potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound is known to be distributed across various cellular compartments, including the cytoplasm and mitochondria . Its localization and accumulation within these compartments can influence its biological activity and therapeutic potential. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments. The subcellular localization of this compound plays a critical role in its biological activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-1,4-naphthoquinone can be synthesized through various methods. One common approach involves the reaction of 2-methoxyphenol with 1,4-naphthoquinone under acidic conditions . Another method includes the oxidation of 2-methoxy-1,4-dihydroxynaphthalene using oxidizing agents like potassium dichromate or manganese dioxide .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as Impatiens glandulifera, followed by purification processes . The compound can also be synthesized on a large scale using the aforementioned synthetic routes, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions yield hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinone ring.
Common Reagents and Conditions:
Oxidation: Potassium dichromate, manganese dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed:
Oxidation: Formation of higher quinones.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted naphthoquinone derivatives.
Scientific Research Applications
2-Methoxy-1,4-naphthoquinone has diverse applications in scientific research:
Comparison with Similar Compounds
Plumbagin: Another naphthoquinone derivative with similar antimicrobial and anticancer properties.
2,3-Dichloro-1,4-naphthoquinone: Exhibits similar biological activities but with different potency.
Uniqueness: 2-Methoxy-1,4-naphthoquinone is unique due to its specific interaction with Tet (X3)/Tet (X4) proteins, making it a potent adjuvant in antibiotic therapy against drug-resistant bacteria .
Properties
IUPAC Name |
2-methoxynaphthalene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c1-14-10-6-9(12)7-4-2-3-5-8(7)11(10)13/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGBGHKYJAOXRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062338 | |
Record name | 2-Methoxy-1,4-naphthoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2348-82-5 | |
Record name | 2-Methoxy-1,4-naphthoquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2348-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-1,4-naphthoquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002348825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxy-1,4-naphthoquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31530 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Naphthalenedione, 2-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methoxy-1,4-naphthoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-1,4-naphthalenedione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHOXYNAPHTHOQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39020BUT1D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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